

Application Notes and Protocols for BDP R6G Amine in Fluorescence Microscopy

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Compound of Interest

Compound Name: BDP R6G amine

Cat. No.: B605999

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Introduction

BDP R6G amine is a bright and photostable borondipyrromethene-based fluorescent dye that serves as a versatile tool in fluorescence microscopy. As an analog of Rhodamine 6G (R6G), it exhibits similar spectral properties, with excitation and emission maxima in the green-yellow region of the spectrum. Its high fluorescence quantum yield and resistance to photobleaching make it an excellent choice for a variety of fluorescence imaging applications. The amine-reactive nature of BDP R6G and its derivatives, such as the N-hydroxysuccinimide (NHS) ester, allows for straightforward conjugation to biomolecules, including proteins, antibodies, and peptides, enabling the visualization of specific cellular structures and processes.

These application notes provide an overview of the properties of **BDP R6G amine** and detailed protocols for its use in labeling and imaging, with a specific focus on the visualization of the actin cytoskeleton.

Physicochemical and Spectroscopic Properties

Proper experimental design in fluorescence microscopy requires a thorough understanding of the fluorophore's characteristics. The key properties of **BDP R6G amine** and its commonly used amine-reactive NHS ester derivative are summarized below.

Property	BDP R6G Amine	BDP R6G NHS Ester	Reference(s)
Excitation Maximum (λ_{ex})	530 nm	530 nm	[1][2]
Emission Maximum (λ_{em})	548 nm	548 nm	[1][2]
Molar Extinction Coefficient (ϵ)	Not specified	76,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield (Φ)	0.96	0.96	
Molecular Weight	474.78 g/mol	437.21 g/mol	
Solubility	Good in DMF, DMSO, and alcohols	Good in DMF, DMSO, and DCM	
Reactive Group	Primary Amine	N-Hydroxysuccinimide (NHS) Ester	
Reactivity	Reacts with electrophiles	Reacts with primary amines	

Key Applications in Fluorescence Microscopy

- **Immunofluorescence:** BDP R6G NHS ester can be conjugated to primary or secondary antibodies to visualize specific proteins within fixed and permeabilized cells.
- **Fluorescent Labeling of Biomolecules:** The amine-reactive nature of BDP R6G derivatives allows for the labeling of any protein, peptide, or other molecule containing a primary amine.
- **Cytoskeletal Staining:** When conjugated to phalloidin, a bicyclic peptide that specifically binds to filamentous actin (F-actin), BDP R6G provides a powerful tool for visualizing the actin cytoskeleton.
- **Fluorescence Polarization Assays:** Due to its long fluorescence lifetime, BDP R6G is well-suited for fluorescence polarization assays to study molecular interactions.

- Two-Photon Microscopy: The photophysical properties of BDP R6G also make it a suitable probe for two-photon excitation microscopy.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with BDP R6G NHS Ester

This protocol provides a general guideline for conjugating BDP R6G NHS ester to an antibody. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody.

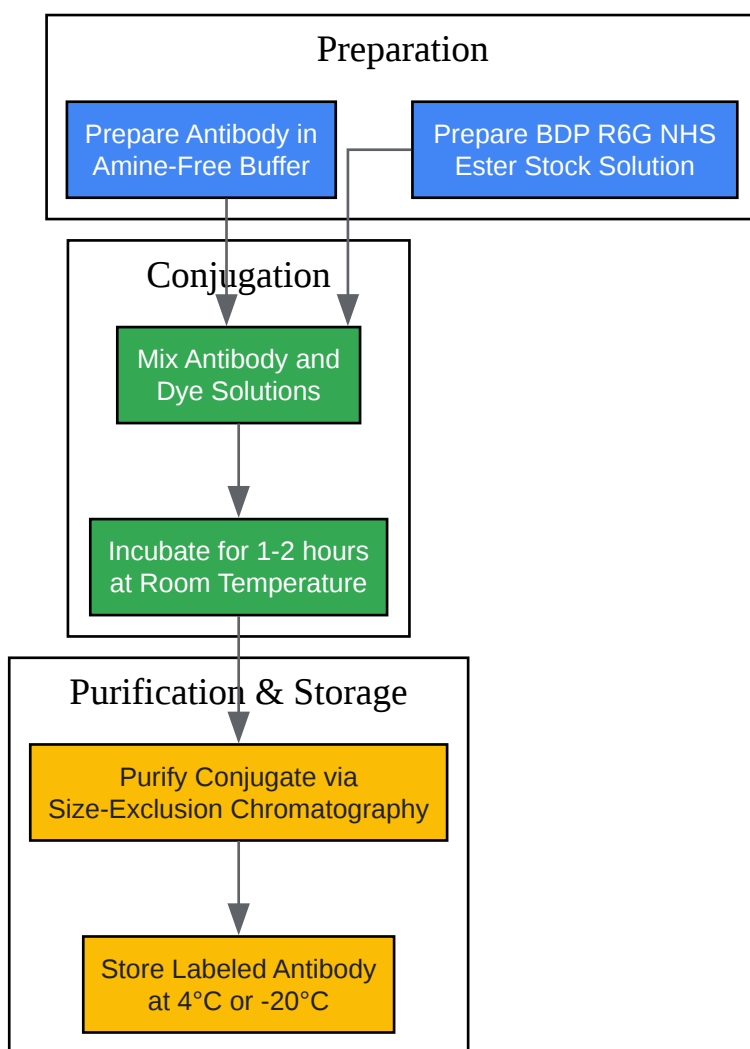
Materials:

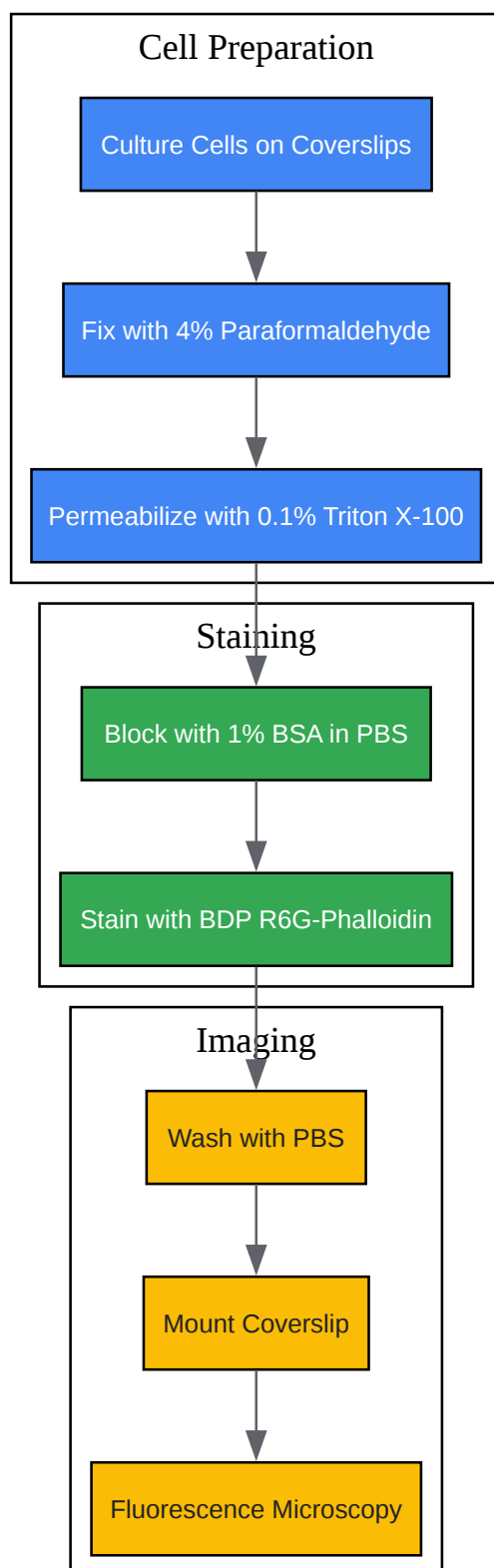
- Antibody of interest (in an amine-free buffer, e.g., PBS)
- BDP R6G NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

- Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
- Prepare the Dye Stock Solution: Immediately before use, dissolve BDP R6G NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction: While gently vortexing the antibody solution, slowly add the dissolved BDP R6G NHS ester. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.

- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
- Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 530 nm (for the dye).
- Storage: Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.





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References

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